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Compound of Interest

Compound Name: GR 55562 dihydrochloride

Cat. No.: B607725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of GR
55562 dihydrochloride, a selective 5-HT1B and 5-HT1D receptor antagonist. The information

presented herein is intended to support research, drug discovery, and development activities by

offering detailed quantitative data, experimental methodologies, and visual representations of

key processes.

Core Data Presentation: Receptor Binding Affinity
The binding affinity of GR 55562 dihydrochloride has been characterized at various serotonin

(5-HT) receptor subtypes. The compound exhibits a notable selectivity for the 5-HT1B receptor.

The following tables summarize the quantitative binding data, primarily expressed as pKi (the

negative logarithm of the inhibition constant, Ki) and pKB (the negative logarithm of the

dissociation constant of an antagonist). Higher pKi and pKB values indicate stronger binding

affinity.
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Receptor
Subtype

Ligand Assay Type Species pKi / pKB Reference

5-HT1B GR 55562
Radioligand

Binding
Human 7.3 (pKB) [1][2]

5-HT1D GR 55562
Radioligand

Binding
Human 6.3 (pKB) [1][2]

5-HT1A GR 55562
Radioligand

Binding
Human <5.0

Note: A pKi value of less than 5.0 generally indicates weak or negligible binding affinity.

Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for GR 55562 dihydrochloride is typically

achieved through competitive radioligand binding assays. These assays measure the ability of

the unlabeled compound (GR 55562) to displace a radiolabeled ligand from its target receptor.

Objective:
To determine the inhibition constant (Ki) of GR 55562 for specific serotonin receptor subtypes.

Materials:
Cell Membranes: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably

expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1B or 5-HT1D).

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor. For the 5-

HT1B receptor, a common choice is [3H]-GR125743.

GR 55562 Dihydrochloride: A range of concentrations of the unlabeled test compound.

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50

mM Tris-HCl, pH 7.4).

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to

bind to the target receptor (e.g., serotonin) to determine the amount of non-specific binding
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of the radioligand.

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free

radioligand.

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:
Membrane Preparation: The cell membranes expressing the target receptor are thawed and

diluted in the assay buffer to a predetermined optimal concentration.

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the

following are added in a specific order:

Assay Buffer

Either GR 55562 at various concentrations, the non-specific binding control, or buffer for

total binding determination.

The radiolabeled ligand at a concentration close to its dissociation constant (Kd).

The diluted cell membrane preparation to initiate the binding reaction.

Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled

temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

Termination of Binding: The binding reaction is terminated by rapid filtration through glass

fiber filters using a cell harvester. This process separates the cell membranes with the bound

radioligand from the unbound radioligand in the solution.

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-

specifically bound radioligand.

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the

radioactivity is measured using a liquid scintillation counter.

Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The percentage of specific binding is plotted against the logarithm of the concentration of

GR 55562.

The resulting sigmoidal curve is analyzed using non-linear regression to determine the

IC50 value (the concentration of GR 55562 that inhibits 50% of the specific binding of the

radioligand).

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd

is its dissociation constant for the receptor.

Visualizations
Experimental Workflow: Competitive Radioligand
Binding Assay
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Caption: Workflow of a competitive radioligand binding assay.
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Signaling Pathway: GR 55562 Antagonism at 5-HT1B
Receptor
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Caption: Antagonistic action of GR 55562 at the 5-HT1B receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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